molecular formula C7H5ClN2O4 B1590177 1-Chloro-2-methyl-3,5-dinitrobenzene CAS No. 96-90-2

1-Chloro-2-methyl-3,5-dinitrobenzene

Cat. No. B1590177
CAS RN: 96-90-2
M. Wt: 216.58 g/mol
InChI Key: UECPDWARCDGMQV-UHFFFAOYSA-N
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Description



  • 1-Chloro-2-methyl-3,5-dinitrobenzene is a chemical compound with the molecular formula C<sub>7</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>4</sub> . It is also known by its CAS number 96-90-2 .

  • The compound consists of a benzene ring substituted with a chlorine atom and two nitro groups at positions 1 and 5. The presence of these nitro groups makes it an electron-withdrawing compound.

  • It is a solid at room temperature and is typically sealed in dry conditions.





  • Synthesis Analysis



    • 1-Chloro-2-methyl-3,5-dinitrobenzene can be synthesized through various methods:

      • Direct Nitration : Treating 1-chloro-2-methylbenzene (also known as o-chlorotoluene ) with nitric acid (HNO<sub>3</sub>) in the presence of a catalyst (such as sulfuric acid) leads to the introduction of nitro groups at positions 3 and 5 on the benzene ring.

      • Displacement Reaction : Reacting 1-chloro-2-methyl-3,5-dinitrobenzene with nitrite ions (NO<sub>2</sub><sup>-</sup>) results in the replacement of the chlorine atom by a nitro group.







  • Molecular Structure Analysis



    • The molecular formula of 1-Chloro-2-methyl-3,5-dinitrobenzene is C<sub>7</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>4</sub> . It has a molecular weight of approximately 216.58 g/mol .

    • The compound consists of a benzene ring with a chlorine atom at position 1 and nitro groups at positions 3 and 5. The structure is shown below:
      !Molecular Structure





  • Chemical Reactions Analysis



    • Nucleophilic Aromatic Substitution (SNAr) : Due to the presence of electron-withdrawing nitro groups, 1-Chloro-2-methyl-3,5-dinitrobenzene is susceptible to nucleophilic substitution reactions. For example, it can react with amines to form substituted products.

    • Meisenheimer Complex Formation : During nucleophilic substitution, a negatively charged intermediate called the Meisenheimer complex can form. This complex is crucial for the reaction to proceed.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 49°C .

    • Boiling Point : Not readily available due to low volatility.

    • Water Solubility : A saturated solution of nitromethane (a related compound) in water is less than 10% by weight.

    • Infrared Bands : Strong bands at about 1550 cm<sup>-1</sup> and 1375 cm<sup>-1</sup> for nitroalkanes.

    • Electronic Spectra : Nitroalkanes exhibit a weak n → π∗ transition around 270 nm , while aromatic nitro compounds absorb at longer wavelengths (around 330 nm ).




  • Scientific Research Applications

    • General Properties and Uses

      • Application Summary : 1-Chloro-2-methyl-3,5-dinitrobenzene is a chemical compound used in various applications. It is often used as a reagent or intermediate in chemical reactions .
      • Methods of Application : This compound is typically used in a laboratory setting, following standard safety procedures for handling chemical reagents .
      • Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific reaction or process it is used in .
    • Synthesis of Indole Derivatives

      • Application Summary : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
      • Methods of Application : The synthesis of indole derivatives involves various chemical reactions, often including the use of 1-Chloro-2-methyl-3,5-dinitrobenzene as a reagent .
      • Results or Outcomes : The synthesis of indole derivatives results in compounds with various biologically vital properties .
    • Preparation of Nitro Compounds

      • Application Summary : Nitro compounds are a significant class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
      • Methods of Application : Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
      • Results or Outcomes : The preparation of nitro compounds results in compounds with various properties .
    • Nucleophilic Aromatic Substitution

      • Application Summary : Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring .
      • Methods of Application : For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
      • Results or Outcomes : This reaction results in the formation of a new carbon-nitrogen bond .
    • Preparation of Dyes

      • Application Summary : Nitro compounds, including 1-Chloro-2-methyl-3,5-dinitrobenzene, can be used in the synthesis of dyes. These dyes can be used in various industries, including textiles, plastics, and printing .
      • Methods of Application : The specific methods of application can vary greatly depending on the specific dye being synthesized .
      • Results or Outcomes : The synthesis of dyes results in compounds with various color properties .
    • Pharmaceutical Research

      • Application Summary : Nitro compounds, including 1-Chloro-2-methyl-3,5-dinitrobenzene, can be used in the synthesis of pharmaceuticals .
      • Methods of Application : The specific methods of application can vary greatly depending on the specific drug being synthesized .
      • Results or Outcomes : The synthesis of pharmaceuticals results in compounds with various medicinal properties .

    Safety And Hazards



    • Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), and H228 (flammable solid).

    • Precautionary Statements : Handle with care, avoid contact with skin and eyes, and keep away from ignition sources.

    • Toxicity : Harmful by inhalation, skin contact, and ingestion.




  • Future Directions



    • Research on the reactivity of 1-Chloro-2-methyl-3,5-dinitrobenzene in various conditions.

    • Exploration of its applications in organic synthesis and material science.




    I hope this analysis provides a comprehensive overview of **1-Ch


    properties

    IUPAC Name

    1-chloro-2-methyl-3,5-dinitrobenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H5ClN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UECPDWARCDGMQV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H5ClN2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00541004
    Record name 1-Chloro-2-methyl-3,5-dinitrobenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00541004
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    216.58 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Chloro-2-methyl-3,5-dinitrobenzene

    CAS RN

    96-90-2
    Record name 1-Chloro-2-methyl-3,5-dinitrobenzene
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=96-90-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-Chloro-2-methyl-3,5-dinitrobenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00541004
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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